3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorobenzenesulfonyl group, an ethylpiperazinyl group, and a fluorine atom attached to the quinoline core
Mechanism of Action
Target of action
Piperazine derivatives, such as “3-(4-Chlorophenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline”, are often employed in drugs and show a wide range of biological and pharmaceutical activity . They are known to interact with various targets, including histamine H1 receptors .
Mode of action
Piperazine derivatives often have higher affinity to H1 receptors than histamine, and are often clinically used in the treatment of allergies .
Biochemical pathways
The interaction of piperazine derivatives with H1 receptors can lead to the alleviation of allergic reactions, which occur in response to environmental substances known as allergens .
Result of action
The interaction of piperazine derivatives with H1 receptors can lead to significant effects on both allergic asthma and allergic itching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be attached through a sulfonylation reaction using chlorobenzenesulfonyl chloride and a base such as pyridine.
Incorporation of the Ethylpiperazinyl Group: The ethylpiperazinyl group can be introduced through nucleophilic substitution using 1-ethylpiperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE: Lacks the ethylpiperazinyl group.
3-(4-CHLOROBENZENESULFONYL)-4-PIPERAZIN-1-YL-6-FLUOROQUINOLINE: Lacks the ethyl group on the piperazine ring.
3-(4-METHYLBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE: Contains a methyl group instead of a chlorine atom on the benzenesulfonyl group.
Uniqueness
The presence of the ethylpiperazinyl group and the specific substitution pattern on the quinoline core make 3-(4-CHLOROBENZENESULFONYL)-4-(4-ETHYLPIPERAZIN-1-YL)-6-FLUOROQUINOLINE unique
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2S/c1-2-25-9-11-26(12-10-25)21-18-13-16(23)5-8-19(18)24-14-20(21)29(27,28)17-6-3-15(22)4-7-17/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNODKRSGDJZWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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